molecular formula C14H23NO3 B1395656 Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate CAS No. 1332455-34-1

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate

Cat. No.: B1395656
CAS No.: 1332455-34-1
M. Wt: 253.34 g/mol
InChI Key: PEJVSILYJWJZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-6-11(7-9-15)12(16)10-4-5-10/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJVSILYJWJZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add cyclopropylmagnesium bromide (4.8 g, 33.0 mmol) to a solution of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (7.5 g, 27.5 mmol) in tetrahydrofuran (120 mL) at 0° C. Remove the cooling bath and stir at ambient temperature overnight. Add an additional cyclopropylmagnesium bromide (20 mL) and stir an additional 4 hours. Pour into a solution of saturated sodium bicarbonate and extract once with diethyl ether and once with EtOAc. Combine organic extracts, dry over sodium sulphate; filter; collect the filtrate; and concentrate under vacuum. Purify via flash column chromatography using a gradient of 0-40% ethyl acetate in hexane to give the title compound (6.4 g, 91.7%). MS (m/z): 198 (M+1-tBu).
Name
cyclopropylmagnesium bromide
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
91.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate

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